chemical structure and properties of 4-(3-Chlorophenyl)oxane
chemical structure and properties of 4-(3-Chlorophenyl)oxane
A Comprehensive Overview for Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a detailed examination of 4-(3-chlorophenyl)oxane, also known as 4-(3-chlorophenyl)tetrahydropyran. In the absence of extensive publicly available experimental data for this specific molecule, this document serves as a comprehensive, predictive resource. It outlines plausible synthetic routes, predicted physicochemical properties, and expected spectroscopic signatures based on established chemical principles and data from analogous compounds. Furthermore, potential applications in medicinal chemistry are discussed by drawing parallels with structurally related molecules. This guide is intended to be an essential resource for researchers and drug development professionals interested in the synthesis, characterization, and potential utility of this and similar aryl-oxane compounds.
Introduction: The Aryl-Oxane Scaffold in Modern Chemistry
The tetrahydropyran (oxane) ring is a prevalent structural motif in a vast array of natural products and synthetic molecules of biological importance.[1][2] Its presence often imparts favorable pharmacokinetic properties, such as improved aqueous solubility and metabolic stability, making it a desirable feature in drug design. The introduction of an aryl substituent at the 4-position of the oxane ring creates a class of compounds with significant potential for interacting with biological targets. The specific compound of interest, 4-(3-chlorophenyl)oxane, combines the oxane core with a 3-chlorophenyl group, a common substituent in medicinal chemistry known to influence binding affinities and metabolic profiles.
This guide aims to provide a robust, predictive framework for understanding the chemical nature and potential applications of 4-(3-chlorophenyl)oxane, thereby facilitating its synthesis, characterization, and exploration in research and development.
Molecular Structure and Identifiers
The chemical structure of 4-(3-chlorophenyl)oxane consists of a tetrahydropyran ring with a 3-chlorophenyl group attached at the 4-position.
| Identifier | Value | Source |
| IUPAC Name | 4-(3-chlorophenyl)oxane | - |
| Synonyms | 4-(3-Chlorophenyl)tetrahydropyran | - |
| CAS Number | 2060045-60-3 | [3] |
| Molecular Formula | C₁₁H₁₃ClO | [3] |
| Molecular Weight | 196.67 g/mol | [3] |
| SMILES | ClC1=CC=CC(=C1)C2CCOCC2 | [3] |
Proposed Synthetic Routes
Grignard Reaction with Tetrahydropyran-4-one followed by Reduction
A highly effective method for forming the carbon-carbon bond between the aryl and oxane moieties is the Grignard reaction.[4][5] This approach involves the nucleophilic addition of a 3-chlorophenyl Grignard reagent to tetrahydropyran-4-one, followed by the reduction of the resulting tertiary alcohol.
Workflow Diagram: Grignard Synthesis and Reduction
Caption: Proposed two-step synthesis via Grignard reaction and subsequent reduction.
Experimental Protocol:
-
Grignard Reagent Formation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), magnesium turnings are stirred in anhydrous tetrahydrofuran (THF). A solution of 3-chlorobromobenzene in anhydrous THF is added dropwise to initiate the formation of the Grignard reagent.
-
Nucleophilic Addition: The solution of tetrahydropyran-4-one in anhydrous THF is cooled to 0 °C in an ice bath. The freshly prepared 3-chlorophenylmagnesium bromide solution is then added slowly via a dropping funnel. The reaction is allowed to warm to room temperature and stirred until completion, as monitored by thin-layer chromatography (TLC).
-
Work-up and Isolation of Intermediate: The reaction is carefully quenched with a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude 4-(3-chlorophenyl)tetrahydropyran-4-ol.
-
Reduction of the Tertiary Alcohol: The crude alcohol is dissolved in a suitable solvent, such as dichloromethane. A reducing agent, for instance, triethylsilane in the presence of a strong acid like trifluoroacetic acid, is added, and the mixture is stirred at room temperature. This effects a reductive deoxygenation.
-
Final Purification: Upon completion of the reduction, the reaction mixture is neutralized, and the product is extracted. The crude product is then purified by column chromatography on silica gel to afford pure 4-(3-chlorophenyl)oxane.
Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the formation of aryl-aryl and aryl-heteroaryl bonds.[6][7][8] A plausible route would involve the coupling of a suitable tetrahydropyran-derived boronic acid or ester with 1-bromo-3-chlorobenzene.
Workflow Diagram: Suzuki-Miyaura Coupling
Caption: Proposed Suzuki-Miyaura cross-coupling synthetic route.
Experimental Protocol:
-
Reactant Preparation: The tetrahydropyran-4-boronic acid pinacol ester can be synthesized from a suitable precursor, such as 4-bromo-tetrahydropyran.
-
Coupling Reaction: To a solution of 1-bromo-3-chlorobenzene and the tetrahydropyran-4-boronic acid pinacol ester in a suitable solvent system (e.g., a mixture of toluene, ethanol, and water), a palladium catalyst (e.g., tetrakis(triphenylphosphine)palladium(0)) and a base (e.g., potassium carbonate) are added.
-
Reaction Conditions: The reaction mixture is heated under an inert atmosphere until the starting materials are consumed, as monitored by TLC or GC-MS.
-
Work-up and Purification: After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography to yield 4-(3-chlorophenyl)oxane.
Predicted Physicochemical Properties
Due to the lack of experimental data, the following physicochemical properties have been predicted using widely accepted computational models.[9][10]
| Property | Predicted Value | Method/Software |
| Boiling Point | ~300-320 °C | Estimation based on similar structures |
| Melting Point | Not available (likely a solid at room temperature) | - |
| logP (Octanol/Water Partition Coefficient) | 3.234 | ChemScene Prediction |
| Topological Polar Surface Area (TPSA) | 9.23 Ų | ChemScene Prediction |
| Aqueous Solubility | Low | Inferred from high logP |
| Hydrogen Bond Donors | 0 | ChemScene Prediction |
| Hydrogen Bond Acceptors | 1 | ChemScene Prediction |
| Rotatable Bonds | 1 | ChemScene Prediction |
These predicted values suggest that 4-(3-chlorophenyl)oxane is a lipophilic molecule with low aqueous solubility.
Predicted Spectroscopic Data
The following spectral data are predictions based on the analysis of the molecule's functional groups and data from analogous compounds. These predictions can guide the characterization of the synthesized compound.[11][12][13]
¹H NMR Spectroscopy (Predicted)
-
Aromatic Protons (3-chlorophenyl group): Multiplets in the range of δ 7.0-7.4 ppm (4H). The substitution pattern will lead to a complex splitting pattern.
-
Oxane Protons (CH₂-O): A multiplet around δ 3.5-4.0 ppm (4H), corresponding to the protons on the carbons adjacent to the oxygen atom.
-
Oxane Protons (CH₂): A multiplet in the range of δ 1.6-2.0 ppm (4H), for the remaining methylene protons on the tetrahydropyran ring.
-
Oxane Proton (CH): A multiplet around δ 2.5-2.8 ppm (1H), corresponding to the proton at the 4-position of the ring.
¹³C NMR Spectroscopy (Predicted)
-
Aromatic Carbons: Peaks in the range of δ 125-145 ppm. The carbon attached to the chlorine atom would be expected around δ 134 ppm, and the carbon attached to the oxane ring would be a quaternary signal around δ 143 ppm. The other aromatic carbons will appear in the typical aromatic region.
-
Oxane Carbons (C-O): Peaks around δ 65-70 ppm.
-
Oxane Carbons (C-C): Peaks in the range of δ 30-45 ppm.
Infrared (IR) Spectroscopy (Predicted)
-
C-H stretching (aromatic): Peaks just above 3000 cm⁻¹.
-
C-H stretching (aliphatic): Peaks just below 3000 cm⁻¹ (2850-2950 cm⁻¹).
-
C=C stretching (aromatic): Characteristic peaks in the 1450-1600 cm⁻¹ region.
-
C-O-C stretching (ether): A strong, characteristic band in the 1050-1150 cm⁻¹ region.[14]
Mass Spectrometry (Predicted)
-
Molecular Ion (M⁺): A prominent peak at m/z 196, with a characteristic M+2 isotope peak at m/z 198 in an approximate 3:1 ratio, indicative of the presence of one chlorine atom.
-
Fragmentation: Common fragmentation pathways would likely involve the loss of the chlorophenyl group, or cleavage of the tetrahydropyran ring.
Potential Applications and Biological Activity
While there is no specific biological data for 4-(3-chlorophenyl)oxane, the structural motifs present suggest potential applications in medicinal chemistry.
-
Scaffold for Drug Discovery: The 4-aryl-tetrahydropyran scaffold is present in a number of biologically active compounds.[2][17] This molecule could serve as a valuable starting point or intermediate for the synthesis of more complex molecules with potential therapeutic applications.
-
CNS-Active Agents: Many compounds containing the chlorophenyl moiety exhibit activity in the central nervous system. Further derivatization of 4-(3-chlorophenyl)oxane could lead to novel CNS drug candidates.
-
Anticancer and Anti-inflammatory Agents: Aryl-heterocycles are a well-established class of compounds with potential anticancer and anti-inflammatory properties.[17][18] The specific combination of the 3-chlorophenyl group and the oxane ring could be explored for these activities.
Safety and Handling
As there is no specific safety data sheet (SDS) for 4-(3-chlorophenyl)oxane, it should be handled with the care afforded to a novel chemical compound of unknown toxicity.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.[19]
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any potential dust or vapors. Avoid contact with skin and eyes.[20]
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[3]
Conclusion
4-(3-Chlorophenyl)oxane is a molecule of interest due to its combination of a drug-like oxane scaffold and a bio-relevant chlorophenyl substituent. While experimental data on this specific compound is sparse, this guide provides a comprehensive predictive overview of its synthesis, properties, and potential applications. The proposed synthetic routes offer practical and efficient methods for its preparation, and the predicted spectroscopic and physicochemical data provide a valuable framework for its characterization and handling. It is hoped that this guide will stimulate further research into this and related aryl-oxane compounds, unlocking their potential in drug discovery and materials science.
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